molecular formula C4H4N2O3 B14262917 2-Diazonio-1-hydroxy-3-oxobut-1-en-1-olate CAS No. 134973-72-1

2-Diazonio-1-hydroxy-3-oxobut-1-en-1-olate

Cat. No.: B14262917
CAS No.: 134973-72-1
M. Wt: 128.09 g/mol
InChI Key: AWXVZQXIMPKRGJ-UHFFFAOYSA-N
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Description

2-Diazonio-1-hydroxy-3-oxobut-1-en-1-olate is a chemical compound with the molecular formula C₄H₄N₂O₃ It is known for its unique structure, which includes a diazonium group, a hydroxy group, and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-1-hydroxy-3-oxobut-1-en-1-olate typically involves the diazotization of 1-hydroxy-3-oxobut-1-en-1-amine. This process requires the use of nitrous acid (HNO₂) as a diazotizing agent under acidic conditions. The reaction is carried out at low temperatures to ensure the stability of the diazonium salt formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-1-hydroxy-3-oxobut-1-en-1-olate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo compounds.

    Reduction: Reduction reactions can convert the diazonium group to an amine group.

    Substitution: The diazonium group can be substituted with other nucleophiles, such as halides or hydroxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium chloride (NaCl) or sodium hydroxide (NaOH) are employed under mild conditions.

Major Products Formed

    Oxidation: Formation of oxo compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives, such as halides or hydroxides.

Scientific Research Applications

2-Diazonio-1-hydroxy-3-oxobut-1-en-1-olate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Diazonio-1-hydroxy-3-oxobut-1-en-1-olate involves its reactivity with nucleophiles and electrophiles. The diazonium group is highly reactive and can undergo substitution reactions, leading to the formation of various derivatives. The hydroxy and keto groups also contribute to the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-diazo-3-oxobutanoate: Similar in structure but contains a methoxy group instead of a hydroxy group.

    2-Diazonio-1-methoxy-3-oxobut-1-en-1-olate: Contains a methoxy group instead of a hydroxy group.

Properties

CAS No.

134973-72-1

Molecular Formula

C4H4N2O3

Molecular Weight

128.09 g/mol

IUPAC Name

2-diazo-3-oxobutanoic acid

InChI

InChI=1S/C4H4N2O3/c1-2(7)3(6-5)4(8)9/h1H3,(H,8,9)

InChI Key

AWXVZQXIMPKRGJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=[N+]=[N-])C(=O)O

Origin of Product

United States

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